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molecular formula C9H6ClNS B162996 2-Chloro-4-phenylthiazole CAS No. 1826-23-9

2-Chloro-4-phenylthiazole

Cat. No. B162996
M. Wt: 195.67 g/mol
InChI Key: PNWMACLGSAOQCI-UHFFFAOYSA-N
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Patent
US05112841

Procedure details

To 80 ml of phosphorus oxychloride were added 7.7 g (43 mmol) of 2-hydroxy-4-phenylthiazole, followed by heating at 100°-105° C. for 2 hours. The solvent was then distilled off from the reaction mixture under reduced pressure. Ice water was added to the residue, followed by extraction with ethyl ether. The ether layer was washed with water. After purification by silica gel column chromatography (solvent: hexane/ethyl acetate=5/1), the title compound was obtained as pale yellow crystals.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
OC=1SC=C(N1)C1=CC=CC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at 100°-105° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off from the reaction mixture under reduced pressure
ADDITION
Type
ADDITION
Details
Ice water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl ether
WASH
Type
WASH
Details
The ether layer was washed with water
CUSTOM
Type
CUSTOM
Details
After purification by silica gel column chromatography (solvent: hexane/ethyl acetate=5/1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC=C(N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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